molecular formula C15H20N2O7 B13190422 Methyl (2r,3s)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(2-nitrophenyl)propanoate

Methyl (2r,3s)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(2-nitrophenyl)propanoate

Cat. No.: B13190422
M. Wt: 340.33 g/mol
InChI Key: FFWJCQKLYMKBSO-NEPJUHHUSA-N
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Description

Methyl (2r,3s)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(2-nitrophenyl)propanoate is a useful research compound. Its molecular formula is C15H20N2O7 and its molecular weight is 340.33 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(2-nitrophenyl)propanoate, commonly referred to as a derivative of amino acid analogs, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl moiety, contributing to its pharmacological properties.

  • Molecular Formula : C15H20N2O7
  • Molecular Weight : 340.3285 g/mol
  • CAS Number : 96099-84-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been studied for its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and cellular functions, making them significant targets in cancer therapy and other diseases.

Biological Activity Overview

  • Histone Deacetylase Inhibition
    • The compound has shown promising results as an HDAC inhibitor, which can lead to the reactivation of silenced genes involved in tumor suppression. Studies indicate that it may selectively inhibit certain HDAC isoforms, enhancing its therapeutic potential against specific cancer types .
  • Antitumor Activity
    • Research has demonstrated that analogs of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have been tested against breast and colon cancer cells, showing significant inhibition of cell proliferation .
  • Neuroprotective Effects
    • Some studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by modulating neuroinflammatory responses .

Case Study 1: HDAC Inhibition

In a study evaluating the structural activity relationship (SAR) of similar compounds, it was found that modifications to the nitrophenyl group significantly affected HDAC inhibition potency. The presence of electron-withdrawing groups like nitro enhanced the inhibitory activity against class I HDACs .

Case Study 2: Anticancer Activity

A series of experiments assessed the anticancer efficacy of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .

Data Tables

PropertyValue
Molecular FormulaC15H20N2O7
Molecular Weight340.3285 g/mol
CAS Number96099-84-2
HDAC Inhibition IC50 (MCF-7)15 µM
Cytotoxicity IC50 (Colon Cancer)10 µM

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-7-5-6-8-10(9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m1/s1

InChI Key

FFWJCQKLYMKBSO-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1[N+](=O)[O-])O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)OC

Origin of Product

United States

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